molecular formula C14H22Cl2N2 B3270217 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 52321-10-5

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B3270217
CAS RN: 52321-10-5
M. Wt: 289.2 g/mol
InChI Key: NLZQZGPPOVSFEB-UHFFFAOYSA-N
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Description

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a cholinergic agonist that selectively activates the α7 nicotinic acetylcholine receptor (nAChR), which is highly expressed in the central nervous system.

Mechanism of Action

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride selectively activates the α7 nAChR, which is a ligand-gated ion channel that is highly expressed in the central nervous system. Activation of the α7 nAChR leads to an influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in synaptic plasticity, neuroprotection, and anti-inflammatory responses. This compound has been shown to enhance synaptic plasticity and neuroprotection in animal models of neurological disorders.
Biochemical and physiological effects:
This compound has been shown to enhance cognitive function, memory, and attention in animal models of Alzheimer's disease and aging. This compound has also been shown to reduce psychotic symptoms and improve cognitive function in animal models of schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, including its potential therapeutic applications in various neurological and psychiatric disorders, its optimization for clinical use, and its development as a tool for studying the α7 nAChR and its signaling pathways. This compound may also be used as a lead compound for the development of novel α7 nAChR agonists with improved pharmacological properties. Further studies are needed to fully understand the mechanism of action and therapeutic potential of this compound.

Scientific Research Applications

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. This compound has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease and aging. In addition, this compound has been shown to reduce psychotic symptoms and improve cognitive function in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZQZGPPOVSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Reactant of Route 6
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

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